molecular formula C12H17NO2 B11949234 Isopropyl 2,5-dimethylphenylcarbamate CAS No. 6622-38-4

Isopropyl 2,5-dimethylphenylcarbamate

Cat. No.: B11949234
CAS No.: 6622-38-4
M. Wt: 207.27 g/mol
InChI Key: LHMLLRJOZWEGCB-UHFFFAOYSA-N
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Description

Isopropyl 2,5-dimethylphenylcarbamate is a chemical compound known for its unique properties and applications. It is a derivative of phenylcarbamate, where the phenyl group is substituted with isopropyl and 2,5-dimethyl groups. This compound has garnered interest in various fields due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2,5-dimethylphenylcarbamate typically involves the reaction of 2,5-dimethylphenyl isocyanate with isopropanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,5-dimethylphenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed

    Oxidation: Formation of phenolic compounds.

    Reduction: Production of amines.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Isopropyl 2,5-dimethylphenylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of isopropyl 2,5-dimethylphenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cellulose tris(3,5-dimethylphenylcarbamate): Used in chiral separation techniques.

    Amylose tris(3,5-dimethylphenylcarbamate): Another compound used for chiral recognition.

    Phenylcarbamate derivatives: A broad class of compounds with varying substituents on the phenyl ring.

Uniqueness

Isopropyl 2,5-dimethylphenylcarbamate stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its stability and reactivity make it suitable for various applications, distinguishing it from other phenylcarbamate derivatives.

Properties

CAS No.

6622-38-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

propan-2-yl N-(2,5-dimethylphenyl)carbamate

InChI

InChI=1S/C12H17NO2/c1-8(2)15-12(14)13-11-7-9(3)5-6-10(11)4/h5-8H,1-4H3,(H,13,14)

InChI Key

LHMLLRJOZWEGCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)OC(C)C

Origin of Product

United States

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